molecular formula C15H15NO5S3 B254463 2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid

Cat. No. B254463
M. Wt: 385.5 g/mol
InChI Key: NZABWYPZUVESCR-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid, also known as MBTHS, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several research studies.

Mechanism of Action

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid has been shown to act as a nucleophilic catalyst, which can activate electrophilic reagents and facilitate the formation of new chemical bonds. It can also form complexes with metal ions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid has been shown to have antioxidant properties and can scavenge free radicals, which can cause damage to cells and tissues. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid has several advantages for use in laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid, including the development of new synthetic methods for its preparation, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in more detail. Additionally, the use of 2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid in the development of new analytical methods for the determination of various compounds is an area of potential future research.

Synthesis Methods

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid can be synthesized using different methods, including the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with thiosemicarbazide, followed by the reaction with ethyl chloroacetate and sodium ethoxide. Another method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with thiosemicarbazide, followed by the reaction with chloroacetic acid and sodium hydroxide. Both methods yield 2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid as a yellow solid.

Scientific Research Applications

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid has been used in various scientific research studies, including the development of analytical methods for the determination of various compounds, such as amino acids, peptides, and carbohydrates. It has also been used as a reagent in the synthesis of various compounds, including thiazolidinones, and as a catalyst in organic reactions.

properties

Product Name

2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid

Molecular Formula

C15H15NO5S3

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C15H15NO5S3/c1-9-6-11-7-10(2-3-12(11)21-9)8-13-14(17)16(15(22)23-13)4-5-24(18,19)20/h2-3,7-9H,4-6H2,1H3,(H,18,19,20)/b13-8-

InChI Key

NZABWYPZUVESCR-JYRVWZFOSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O

SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O

Origin of Product

United States

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